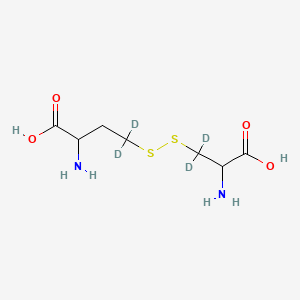
Homocysteine-cysteine disulfide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homocysteine-cysteine disulfide-d4 is a compound that consists of homocysteine and cysteine linked by a disulfide bond. This compound is a deuterated form, meaning it contains deuterium atoms, which are isotopes of hydrogen. Homocysteine and its derivatives are sulfur-containing amino acids that play significant roles in various biological processes, including the methionine cycle and the transsulfuration pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of homocysteine-cysteine disulfide-d4 typically involves the formation of a disulfide bond between homocysteine and cysteine. This can be achieved through oxidative coupling reactions. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Homocysteine-cysteine disulfide-d4 undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free homocysteine and cysteine.
Substitution: Various thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Homocysteine-cysteine disulfide-d4 has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of thiol-containing compounds.
Biology: Studied for its role in redox biology and cellular signaling.
Medicine: Investigated for its involvement in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
Homocysteine-cysteine disulfide-d4 exerts its effects through its involvement in redox reactions and cellular signaling pathways. The disulfide bond can be reduced to release free thiol groups, which participate in various biochemical processes. The compound can modulate the redox status of cells and influence the activity of redox-sensitive enzymes and transcription factors .
Comparación Con Compuestos Similares
Similar Compounds
Homocystine: The symmetrical disulfide of homocysteine.
Cystine: The disulfide of cysteine.
Homocysteine-cysteinylglycine disulfide: A mixed disulfide involving homocysteine, cysteine, and glycine.
Uniqueness
Homocysteine-cysteine disulfide-d4 is unique due to its isotopic labeling with deuterium, which makes it useful in mass spectrometry studies. This labeling allows for precise quantification and tracking of the compound in biological systems .
Propiedades
Fórmula molecular |
C7H14N2O4S2 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-amino-4-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-4,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-2-14-15-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i2D2,3D2 |
Clave InChI |
YPWSLBHSMIKTPR-RRVWJQJTSA-N |
SMILES isomérico |
[2H]C([2H])(CC(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N |
SMILES canónico |
C(CSSCC(C(=O)O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


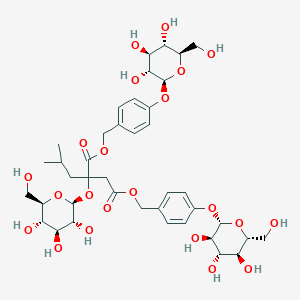


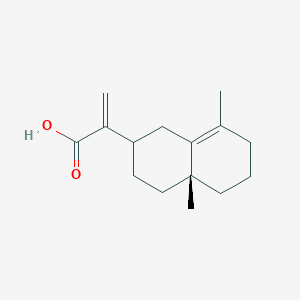

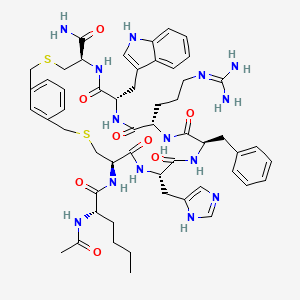
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
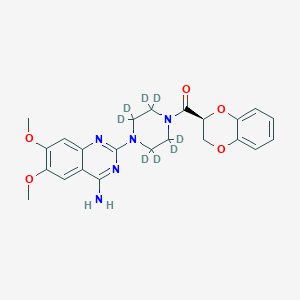
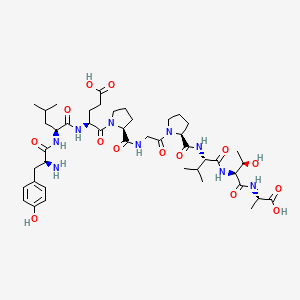
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
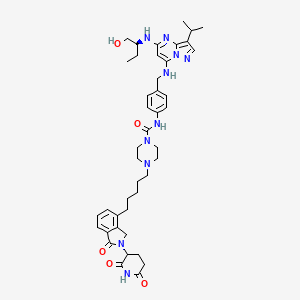
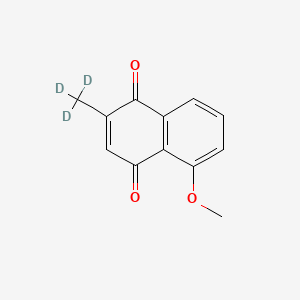
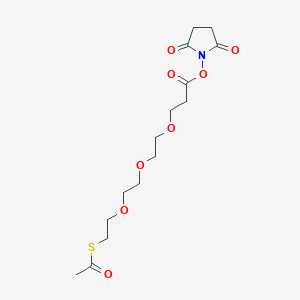
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
